

# The Role of ITI-214 in Modulating Neuroinflammation: A Technical Overview

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## Compound of Interest

Compound Name: ITI-214

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## Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. **ITI-214** (lenrispodun), a potent and selective inhibitor of phosphodiesterase 1 (PDE1), has emerged as a promising therapeutic candidate with the potential to mitigate neuroinflammatory processes. This technical guide provides an in-depth analysis of **ITI-214**'s mechanism of action, its impact on key signaling pathways involved in neuroinflammation, and a summary of preclinical findings. Detailed experimental methodologies are provided to facilitate the replication and further exploration of these findings.

## Introduction to ITI-214 and Neuroinflammation

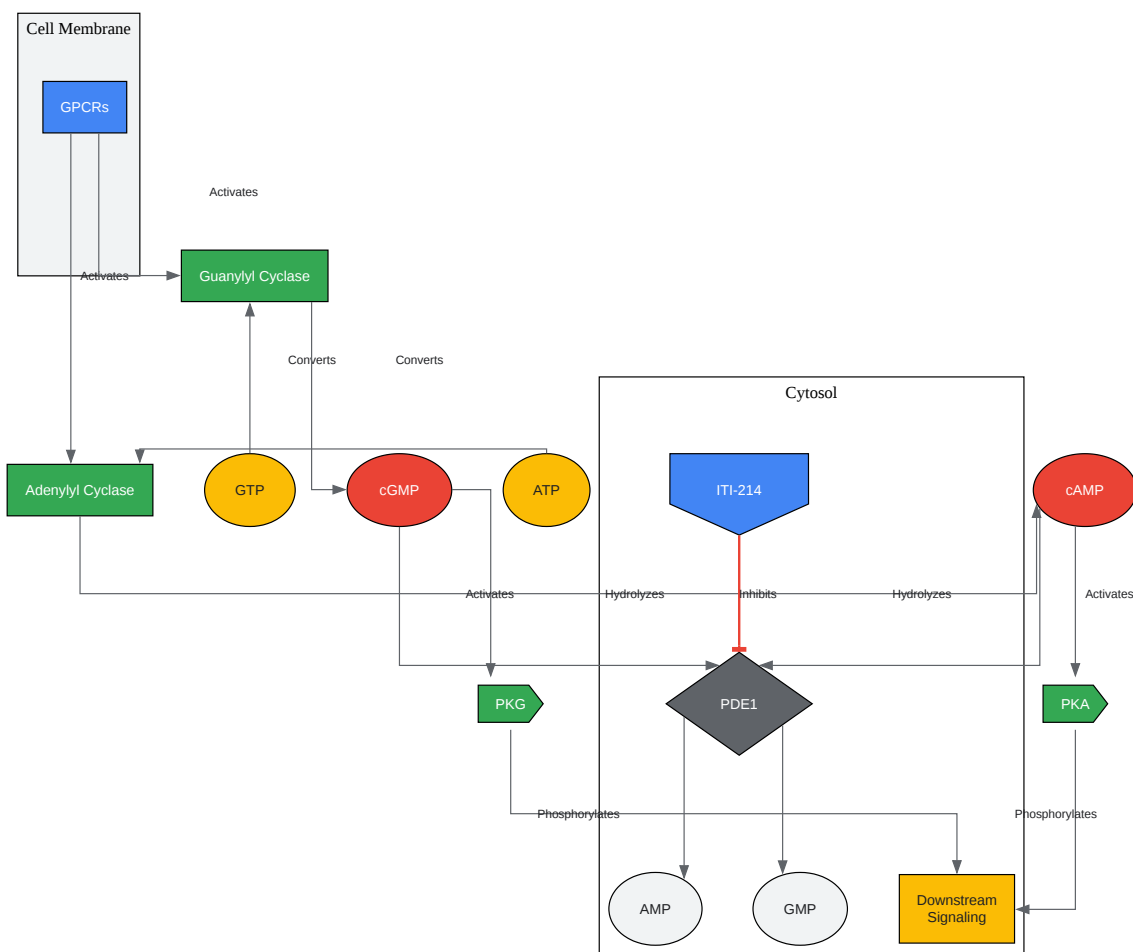
Neuroinflammation is characterized by the activation of glial cells, the production of inflammatory mediators such as cytokines and chemokines, and the infiltration of peripheral immune cells into the central nervous system (CNS). While a controlled inflammatory response is essential for CNS repair, chronic and excessive neuroinflammation contributes to neuronal damage and the progression of diseases like Parkinson's and Alzheimer's.

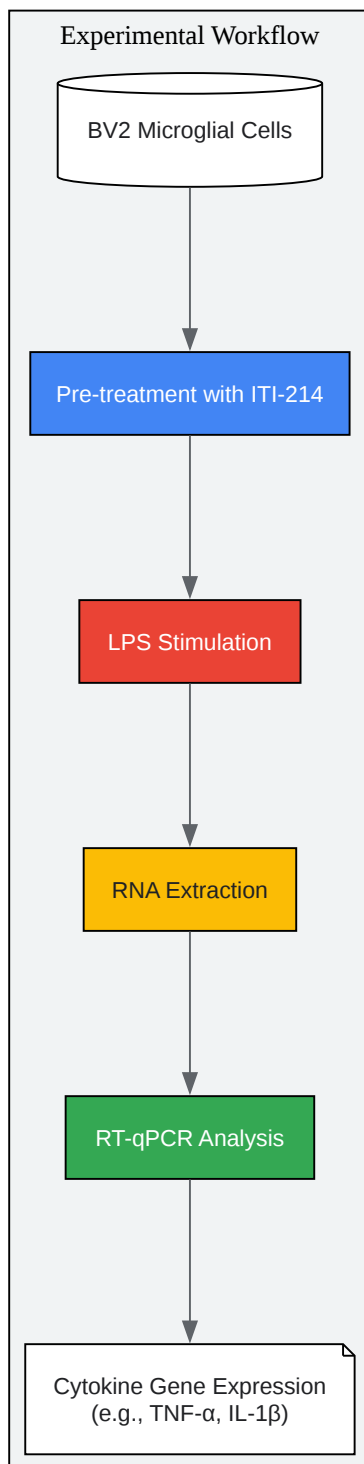
**ITI-214** is a novel, orally bioavailable, and CNS-active small molecule that potently and selectively inhibits PDE1.[1] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling.[2] By inhibiting PDE1, **ITI-214** elevates

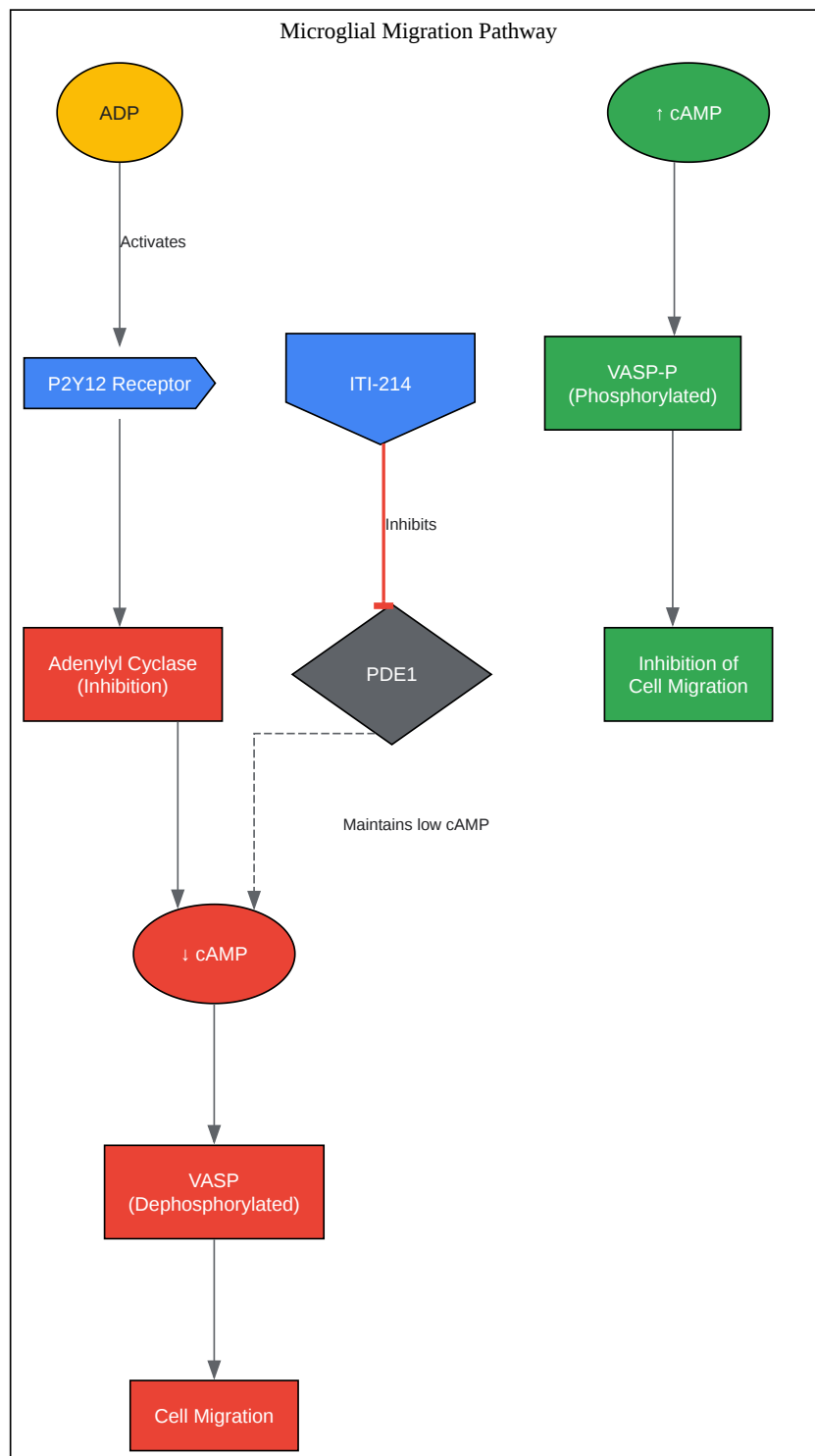
intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways that regulate inflammation, neuronal function, and survival.<sup>[3]</sup><sup>[4]</sup>

## Mechanism of Action: PDE1 Inhibition and Cyclic Nucleotide Signaling

The primary mechanism of action of **ITI-214** is the potent and selective inhibition of the PDE1 enzyme family. This family includes three isoforms: PDE1A, PDE1B, and PDE1C. **ITI-214** exhibits high affinity for these isoforms, leading to an accumulation of intracellular cAMP and cGMP in a calcium-dependent manner, as PDE1 is activated by calcium/calmodulin.<sup>[5]</sup><sup>[6]</sup>







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